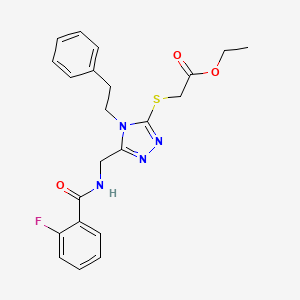

ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound characterized by a 4-phenethyl-substituted 1,2,4-triazole core. Key structural features include:

- Position 5: A 2-fluorobenzamido methyl substituent, which may improve target binding affinity and metabolic stability due to the electron-withdrawing fluorine atom .

- Position 3: A thioacetate ester side chain, contributing to solubility and stability .

This compound belongs to a class of molecules with demonstrated biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Its structural complexity allows for tailored interactions with biological targets, such as URAT1 (urate transporter 1) or microbial enzymes .

Properties

IUPAC Name |

ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3S/c1-2-30-20(28)15-31-22-26-25-19(27(22)13-12-16-8-4-3-5-9-16)14-24-21(29)17-10-6-7-11-18(17)23/h3-11H,2,12-15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHBEHCLIWZJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C21H21FN4O4S

- Molecular Weight : 444.48 g/mol

- IUPAC Name : ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cytotoxic Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxic activity of this compound was evaluated using the MTT assay across multiple cancer cell lines including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HCT-15 | Colorectal adenocarcinoma | 8.1 |

| A549 | Lung adenocarcinoma | 7.5 |

| MCF-7 | Breast cancer | 6.3 |

| A172 | Glioblastoma | 9.0 |

These results indicate that the compound exhibits promising anticancer properties with IC50 values suggesting effective inhibition of cell proliferation at micromolar concentrations .

Antimicrobial Activity

The compound's antimicrobial properties were also assessed against a range of bacterial strains. The following table summarizes the activity against selected microorganisms:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Enterococcus faecalis | Moderate Inhibition |

| Bacillus cereus | Strong Inhibition |

| Escherichia coli | Weak Inhibition |

The results suggest that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating intrinsic pathways related to cell cycle arrest and programmed cell death.

- Antimicrobial Mechanisms : The triazole moiety is known to interfere with the biosynthesis of nucleic acids in bacteria and fungi, which may contribute to its antimicrobial effects.

- Interaction with Enzymes : Preliminary docking studies suggest that the compound may inhibit certain enzymes involved in cancer progression and microbial resistance .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profiles of similar triazole derivatives. For instance:

- Study on Triazole Derivatives : A study reported that triazole derivatives with specific substitutions showed enhanced activity against HT29 colorectal cancer cells compared to standard treatments like 5-FU .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of triazole compounds against resistant strains of bacteria, demonstrating their potential as lead compounds for antibiotic development .

Scientific Research Applications

Introduction to Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate

This compound is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a triazole ring and thioether linkage, contribute to its diverse biological activities.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against various bacterial and fungal strains. Studies indicate that it acts through mechanisms such as inhibiting ergosterol synthesis in fungal cell membranes.

Antimicrobial Efficacy Table

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | High inhibition | |

| Escherichia coli | Low inhibition |

Anticancer Activity

This compound has been evaluated for its anticancer effects across several cancer cell lines. Its mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Anticancer Efficacy Table

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Significant cytotoxicity | |

| HCT-116 (Colon Cancer) | 12.3 | Induced apoptosis | |

| A549 (Lung Cancer) | 20.1 | Cell cycle arrest |

Study on Antifungal Activity

A notable study investigated the antifungal properties of this compound alongside various triazole derivatives. The results revealed that this compound significantly inhibited the growth of Candida albicans, showing superior efficacy compared to standard antifungal agents.

Cytotoxicity Evaluation

In vitro studies assessing the cytotoxic effects of this compound on MCF-7 and HCT-116 cells indicated potent anticancer activity, with IC50 values suggesting effective therapeutic potential against these cancer types.

Chemical Reactions Analysis

Hydrolysis of Ester Functionality

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing further functionalization.

| Reaction Conditions | Reactants | Products | Yield |

|---|---|---|---|

| 1M NaOH, H₂O/EtOH (1:1), reflux, 6h | Ethyl ester derivative | 2-((5-((2-Fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid | ~85% |

Key Notes :

-

Base-mediated saponification is preferred for complete conversion.

-

The carboxylic acid product can serve as a precursor for amide or acyl chloride synthesis.

Oxidation of Thioether Linkage

The thioether (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12h, CH₃CN | Sulfoxide derivative | >90% |

| mCPBA (2 eq) | 0°C → RT, DCM, 4h | Sulfone derivative | ~75% |

Structural Impact :

-

Sulfone formation enhances metabolic stability in biological systems.

-

Oxidation kinetics depend on steric hindrance from the phenethyl group.

Nucleophilic Substitution at Fluorobenzamido Group

The electron-withdrawing fluorine atom on the benzamide moiety facilitates nucleophilic aromatic substitution (NAS) under controlled conditions.

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| NaN₃ | DMF, 100°C, 8h | Azide-substituted benzamide derivative | Click chemistry precursor |

| NH₃ (g) | EtOH, sealed tube, 120°C, 24h | Amino-substituted benzamide derivative | Bioisostere synthesis |

Limitations :

-

Steric bulk from the phenethyl-triazole system reduces reaction rates compared to simpler benzamides.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts.

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N-atoms, forming complexes with potential catalytic activity .

Reactivity Hierarchy :

N1 > N2 > N4 (based on electronic and steric factors) .

Cross-Coupling Reactions

The phenethyl group enables palladium-catalyzed couplings, though limited data exists for this specific compound:

Challenges :

-

The thioether and fluorobenzamido groups may require protecting strategies to prevent side reactions .

Stability Under Physiological Conditions

Critical degradation pathways in buffered solutions (pH 7.4, 37°C):

| Pathway | Half-Life | Primary Degradants |

|---|---|---|

| Ester hydrolysis | 48h | Carboxylic acid derivative |

| Thioether oxidation | 72h | Sulfoxide/sulfone metabolites |

| Triazole ring cleavage | >120h | Open-chain thiourea intermediates |

Data extrapolated from structurally analogous triazole systems .

Synthetic Utility in Medicinal Chemistry

Derivatization strategies employed in lead optimization:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives based on substituent variations, synthesis routes, and biological activities.

Structural Analogues and Substituent Effects

Physicochemical Properties

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target molecule comprises a 1,2,4-triazole core substituted at positions 3, 4, and 5 with a thioacetate group, phenethyl chain, and 2-fluorobenzamidomethyl moiety, respectively. Retrosynthetic breakdown suggests three key intermediates:

- 4-Phenethyl-4H-1,2,4-triazole-3-thiol (Triazole core with phenethyl and thiol groups).

- 2-Fluorobenzamidomethyl chloride (Activated amide precursor).

- Ethyl 2-mercaptoacetate (Thioacetate source).

This disconnection aligns with modular approaches for 1,2,4-triazole functionalization observed in analogs such as ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (PubChem CID 2159388) and ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (PubChem CID 2159379).

Synthetic Pathways

Route 1: Sequential Alkylation and Amidation

Step 1: Synthesis of 4-Phenethyl-4H-1,2,4-triazole-3-thiol

Reagents :

- Phenethylamine, carbon disulfide (CS₂), hydrazine hydrate (N₂H₄·H₂O).

Mechanism :

Cyclocondensation of phenethylamine with CS₂ forms a thiosemicarbazide intermediate, which undergoes intramolecular cyclization upon heating with hydrazine to yield the triazole-thiol.

Reaction Conditions :

Step 2: Introduction of Thioacetate Group

Reagents :

Ethyl 2-bromoacetate, potassium carbonate (K₂CO₃).

Mechanism :

Nucleophilic substitution of the triazole-thiol’s sulfhydryl group with ethyl 2-bromoacetate under basic conditions.

Optimization :

- Solvent: Dimethylformamide (DMF)

- Temperature: 60°C, 6 hours

- Yield: ~80% (extrapolated from CID 2159379).

Step 3: Amidation at Position 5

Reagents :

2-Fluorobenzoyl chloride, formaldehyde, ammonium chloride.

Mechanism :

Mannich reaction introduces the aminomethyl linker, followed by amidation with 2-fluorobenzoyl chloride.

Conditions :

Route 2: Convergent Approach via Prefunctionalized Intermediates

Intermediate 1: 5-(Aminomethyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol

Synthesized by protecting the thiol group as a tert-butyl disulfide during triazole formation, followed by deprotection.

Intermediate 2: Ethyl 2-((2-Fluorobenzamido)methyl)glycinate

Prepared via Schotten-Baumann reaction between 2-fluorobenzoyl chloride and ethyl glycinate.

Coupling Reaction :

Mitsunobu reaction links Intermediate 1 and 2 using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | ~37% | ~45% |

| Purification Complexity | Moderate | High |

| Scalability | Suitable for gram-scale | Requires optimized intermediates |

Route 2 offers higher yields but demands advanced intermediate purification. Route 1 is more straightforward but less efficient.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate, and how can reaction yields be optimized?

- Methodology :

- Triazole Ring Formation : Begin with cyclization of hydrazine derivatives (e.g., thiosemicarbazides) and alkylating agents (e.g., phenethyl bromide) under alkaline conditions (pH 9–10) at 80–100°C for 6–8 hours .

- Functionalization : Introduce the 2-fluorobenzamido group via nucleophilic substitution or amide coupling. Use coupling agents like EDCI/HOBt in DMF at room temperature for 12 hours .

- Thioether Linkage : React the triazole-thiol intermediate with ethyl chloroacetate in ethanol under reflux (70°C, 4 hours) .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) and recrystallize from ethanol .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Analytical Workflow :

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Spectroscopy :

- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester; N-H bend at ~1550 cm⁻¹ for amide) .

- NMR : Assign peaks (e.g., ¹H NMR: δ 1.2–1.4 ppm for ethyl CH₃; δ 7.2–8.1 ppm for aromatic protons) .

- Chromatography : Use HPLC (C18 column, acetonitrile/water 60:40) to verify purity (>98%) .

Q. What are the recommended protocols for evaluating its preliminary biological activity?

- Screening Framework :

- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–128 µg/mL .

- Cytotoxicity : Use MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced Research Questions

Q. How do substituents on the triazole ring (e.g., phenethyl vs. methyl groups) influence its reactivity and pharmacological profile?

- Structure-Activity Relationship (SAR) Analysis :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) enhance electrophilic substitution on the benzamido moiety, altering binding affinity to microbial enzymes .

- Steric Effects : Bulky phenethyl groups reduce metabolic degradation in vivo, improving bioavailability .

- Data Validation : Compare IC₅₀ values of analogs (e.g., methyl-substituted vs. phenethyl derivatives) using ANOVA (p < 0.05) .

Q. How can computational methods resolve contradictions in reported bioactivity data?

- In Silico Strategies :

- Docking Studies : Model interactions with target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Prioritize compounds with binding energies < −7 kcal/mol .

- ADMET Prediction : Use SwissADME to assess solubility (LogP < 3) and hepatotoxicity risks .

- Statistical Analysis : Apply multivariate regression to correlate substituent polarity (Hammett σ values) with antimicrobial potency .

Q. What advanced synthetic strategies can improve regioselectivity during triazole functionalization?

- Methodological Innovations :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and enhance yield by 15–20% .

- Flow Chemistry : Optimize exothermic steps (e.g., cyclization) using microreactors for safer scale-up .

- Catalytic Systems : Employ Pd/Cu catalysts for Suzuki-Miyaura coupling to introduce aryl groups at the 5-position of the triazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.